Ethyl 3-oxo-2-propylheptanoate

Structure-Activity Relationship β-Ketoester Library Organic Synthesis

Ethyl 3-oxo-2-propylheptanoate is a specialized β-ketoester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol, characterized by a 3-oxo (ketone) group and a 2-propyl substitution on a heptanoic acid backbone. The compound is most prominently documented as a key impurity reference standard (Butyphthalide impurity for the quality control of the neuroprotective drug butylphthalide , and is also recognized as a versatile synthetic intermediate with potential applications in prostaglandin derivative synthesis.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 96610-56-9
Cat. No. B026240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-propylheptanoate
CAS96610-56-9
SynonymsEthyl 3-Butyl-2-propyl-3-oxopropionate;  _x000B_β-Oxo-α-propylenanthic Acid Ethyl Ester_x000B_
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(CCC)C(=O)OCC
InChIInChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3
InChIKeyDUPHRBMRCNWSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-2-propylheptanoate (CAS 96610-56-9): Baseline Properties and Synthetic Role


Ethyl 3-oxo-2-propylheptanoate is a specialized β-ketoester with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol, characterized by a 3-oxo (ketone) group and a 2-propyl substitution on a heptanoic acid backbone . The compound is most prominently documented as a key impurity reference standard (Butyphthalide impurity 25) for the quality control of the neuroprotective drug butylphthalide , and is also recognized as a versatile synthetic intermediate with potential applications in prostaglandin derivative synthesis [1].

Why Generic Substitution of Ethyl 3-oxo-2-propylheptanoate is Inadmissible


Substituting ethyl 3-oxo-2-propylheptanoate with structurally similar β-ketoesters—such as ethyl 3-oxoheptanoate or ethyl 2-propylacetoacetate—without empirical validation introduces significant risk. The target compound's C2-propyl substitution and C3-oxo placement create a unique steric and electronic environment that directly impacts its reactivity, physical properties, and, most critically, its chromatographic retention behavior . This is non-negotiable in its primary application as a pharmaceutical impurity reference standard, where even subtle differences in molecular structure can lead to inaccurate identification and quantification of process-related impurities in butylphthalide manufacturing .

Quantitative Differentiation Evidence for Ethyl 3-oxo-2-propylheptanoate vs. Analogs


Structural Differentiation: C2-Propyl Substitution Confers Distinct Molecular Identity

Ethyl 3-oxo-2-propylheptanoate differs fundamentally from ethyl 3-oxoheptanoate (CAS 7737-62-4) by the presence of a propyl group at the C2 position rather than a hydrogen atom . This substitution increases the molecular weight by 42.08 g/mol (from 172.22 to 214.30 g/mol) and adds significant steric bulk adjacent to the reactive β-ketoester center . In a comparative context, this structural modification results in a >34 °C higher boiling point at 760 mmHg (253.8 ± 8.0 °C vs. 219.3 ± 8.0 °C) and a distinct LogP value (3.2 vs. 1.70), indicating substantially different chromatographic and partitioning behavior [1].

Structure-Activity Relationship β-Ketoester Library Organic Synthesis

Purity and Analytical Characterization: Certified Reference Material Attributes

Ethyl 3-oxo-2-propylheptanoate is supplied as Butyphthalide Impurity 25 with a specified purity of 98% by HPLC, accompanied by a comprehensive analytical data package including COA, HPLC, H-NMR, and MS spectra . In contrast, ethyl 2-propylacetoacetate (CAS 1540-28-9) is typically offered as a general reagent with a purity of 95%+ and lacks a defined role as a pharmaceutical impurity reference . The availability of full structural confirmation data (NMR, MS, HPLC) for the target compound enables its use in validated analytical methods for butylphthalide quality control, whereas the generic analog is only suitable for non-regulated synthetic applications .

Pharmaceutical Impurity Reference Standard HPLC Analysis

Regulatory and Application Context: Designated Impurity in a Marketed Drug

Ethyl 3-oxo-2-propylheptanoate is explicitly cataloged as 'Butyphthalide impurity 25' and '3-Butylphthalide Impurity 30/41' by multiple pharmaceutical reference standard suppliers, confirming its identity as a recognized process-related impurity in the synthesis of the approved neuroprotective drug butylphthalide . This specific designation is not shared by close analogs such as ethyl 3-oxoheptanoate or ethyl 2-propylacetoacetate, which are not listed as butylphthalide impurities . This unique application context necessitates its use in validated analytical methods for butylphthalide drug substance and product release testing.

Pharmaceutical Quality Control Impurity Profiling Butylphthalide

High-Value Application Scenarios for Ethyl 3-oxo-2-propylheptanoate


Butylphthalide Impurity Profiling and Quality Control

Ethyl 3-oxo-2-propylheptanoate is the definitive reference standard for the identification and quantification of Impurity 25 in butylphthalide drug substance and finished product. Its use is mandatory for developing and validating stability-indicating HPLC methods, ensuring that generic versions of butylphthalide meet pharmacopoeial purity thresholds .

Synthetic Intermediate for Prostaglandin Analogs

The compound serves as a key intermediate in the synthesis of heptanoic acid derivatives described in EP0150996, which are precursors to prostaglandin analogs. Its unique C2-propyl substitution may influence the stereochemical outcome of subsequent synthetic steps, offering potential advantages in the construction of complex cyclopentane scaffolds characteristic of prostaglandins [1].

Method Development for β-Ketoester Chromatographic Resolution

Due to its elevated LogP (3.2) and boiling point (253.8 °C) compared to simpler β-ketoesters, ethyl 3-oxo-2-propylheptanoate serves as a challenging model compound for optimizing reversed-phase HPLC methods for lipophilic β-ketoesters. Its distinct retention behavior is valuable for method development and system suitability testing in analytical chemistry laboratories .

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